TCO-PEG8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

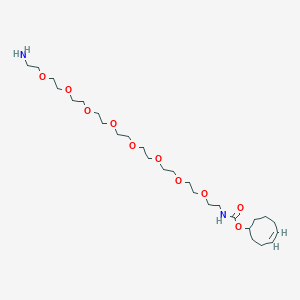

TCO-PEG8-amine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclooctene ring and a long chain of ethoxy groups terminated with an amino group, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG8-amine typically involves the following steps:

Formation of the cyclooctene ring: This can be achieved through cyclization reactions involving suitable precursors.

Attachment of the ethoxy chain: This step involves the sequential addition of ethoxy groups to the cyclooctene ring using reagents such as ethylene oxide under controlled conditions.

Introduction of the amino group: The terminal amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize efficiency.

Análisis De Reacciones Químicas

TCO-Tetrazine Reaction

One of the most notable reactions involving TCO-PEG8-amine is its rapid bioorthogonal reaction with tetrazines through the inverse electron demand Diels-Alder cycloaddition. This reaction is characterized by:

-

Kinetics : The TCO-tetrazine ligation occurs with exceptional speed, often completing within minutes at physiological conditions .

-

Selectivity : The reaction exhibits high selectivity, allowing for conjugation in complex biological environments without interfering with other functional groups .

Amide Bond Formation

This compound can also react with carboxylic acids to form stable amide bonds. This process typically involves:

-

Coupling Agents : The reaction is facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), which activate the carboxylic acid for nucleophilic attack by the amine .

Other Reactions

The primary amine group of this compound allows it to participate in various other reactions, including:

-

NHS Ester Chemistry : Reacting with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.

-

Isocyanate Reactions : Forming urea linkages through reactions with isocyanates.

These diverse reactivities make this compound a valuable tool for modifying proteins, peptides, and other biomolecules.

-

Applications in Research and Drug Development

Bioconjugation

This compound is widely used in bioconjugation processes due to its rapid reaction kinetics and high specificity. Applications include:

-

Labeling Proteins : The compound can label antibodies and proteins efficiently for imaging or therapeutic purposes.

Molecular Imaging

The ultrafast kinetics of the TCO-tetrazine reaction make it ideal for molecular imaging applications, enabling precise tracking of biomolecules in living systems .

Drug Delivery Systems

This compound plays a crucial role in developing targeted drug delivery systems, particularly in antibody-drug conjugates (ADCs). Its ability to form stable linkages enhances the pharmacokinetics and specificity of drug delivery .

This compound represents a significant advancement in bioorthogonal chemistry, providing researchers with a powerful tool for bioconjugation and molecular imaging applications. Its unique reactivity profile allows for efficient modifications of biomolecules while maintaining selectivity and stability under physiological conditions.

-

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C32H54N2O14 |

| Molecular Weight | 690.78 g/mol |

| CAS Number | 2353409-92-2 |

| Appearance | White solid |

| Solubility | Water, ethanol, DMSO |

| Reaction Type | Description |

|---|---|

| TCO-Tetrazine | Fast bioorthogonal ligation |

| Amide Bond Formation | Coupling with carboxylic acids |

| NHS Ester Reaction | Stable amide bond formation |

| Isocyanate Reaction | Urea linkage formation |

This detailed overview highlights the importance of this compound in chemical reactions relevant to modern biochemical research and therapeutic development.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

TCO-PEG8-amine is notable for its ability to undergo bioorthogonal reactions, specifically the inverse-electron demand Diels-Alder (IEDDA) reaction with tetrazine. This reaction is characterized by its high selectivity and rapid kinetics under mild conditions, making it suitable for in vivo applications without interfering with natural biochemical processes . The PEG component enhances solubility and biocompatibility, while the amine group allows for further functionalization.

Chemistry

- Molecular Probes : this compound is utilized to create TCO-conjugated probes for molecular imaging and diagnostics. These probes can selectively bind to target molecules in biological systems.

- Drug Delivery Systems : It serves as a linker in the synthesis of drug delivery systems, enhancing the solubility and stability of therapeutic agents. This application is particularly relevant in developing targeted therapies .

Biology

- Protein Labeling : The compound is employed in bioorthogonal labeling of proteins and other biomolecules, facilitating tracking and imaging studies. This is crucial for understanding cellular processes and interactions .

- Cellular Studies : this compound enables selective labeling of cellular components, allowing researchers to study specific cellular processes with greater precision.

Medicine

- Therapeutics Development : this compound plays a significant role in developing targeted therapeutics, including antibody-drug conjugates (ADCs) and other bioconjugates. Its ability to form stable adducts with tetrazine enhances the efficacy of these therapies .

- Diagnostics : The compound contributes to the development of diagnostic agents for various diseases by facilitating the selective targeting of biomarkers .

Case Study 1: Antibody Recruitment in Cancer Therapy

A study demonstrated the use of this compound in recruiting antibodies to cancer cells through a novel bioconjugation scheme. The TCO moiety was attached to antibodies, allowing them to selectively bind to tumor cells via tetrazine ligation. This method showed promise for enhancing the specificity of cancer treatments without relying on traditional antigen recognition .

Case Study 2: PROTAC Development

This compound is integral in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells. By linking two essential ligands—one for an E3 ubiquitin ligase and another for the target protein—this compound facilitates the effective delivery of these therapeutic agents .

Mecanismo De Acción

The mechanism of action of TCO-PEG8-amine depends on its specific application. For example, as a drug delivery vehicle, it may interact with cell membranes to facilitate the transport of therapeutic agents. The ethoxy chain can enhance solubility and bioavailability, while the amino group can target specific receptors or enzymes.

Comparación Con Compuestos Similares

Similar Compounds

Polyethylene glycol (PEG): Similar to the ethoxy chain in TCO-PEG8-amine, PEG is widely used in drug delivery and bioconjugation.

Cyclooctene derivatives: Compounds with cyclooctene rings are used in various chemical reactions and materials science applications.

Uniqueness

This compound is unique due to its combination of a cyclooctene ring and a long ethoxy chain terminated with an amino group. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Propiedades

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52N2O10/c28-8-10-31-12-14-33-16-18-35-20-22-37-24-25-38-23-21-36-19-17-34-15-13-32-11-9-29-27(30)39-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25,28H2,(H,29,30)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEGVNVGOKEYSH-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52N2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.